4-Methylbenzoyl Isothiocyanate: A Technical Guide for Researchers
4-Methylbenzoyl Isothiocyanate: A Technical Guide for Researchers
CAS Number: 16794-68-6
This technical guide provides an in-depth overview of 4-Methylbenzoyl isothiocyanate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action through key signaling pathways.
Chemical and Physical Properties
4-Methylbenzoyl isothiocyanate is a sulfur-containing organic compound with the molecular formula C₉H₇NOS.[1] Its properties are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of 4-Methylbenzoyl Isothiocyanate
| Property | Value | Source |
| CAS Number | 16794-68-6 | [1] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Appearance | Not specified | |
| Purity | ≥95% (typical) |
Table 2: Physical Properties of 4-Methylbenzoyl Isothiocyanate
| Property | Value | Unit | Source |
| Melting Point | 100 | °C | [2] |
| Boiling Point | 283.9 at 760 mmHg | °C | [2] |
| Density | 1.11 | g/cm³ | [2] |
| Flash Point | 125.5 | °C | [2] |
| Vapor Pressure | 0.00307 at 25°C | mmHg | [2] |
| Refractive Index | 1.576 | [2] | |
| LogP (Octanol/Water Partition Coefficient) | 2.238 | ||
| Water Solubility | Log10WS = -3.04 | mol/L |
Table 3: Spectroscopic Data of 4-Methylbenzoyl Isothiocyanate
| Technique | Key Data Points | Source |
| ¹³C NMR | Data available | [1] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 119 | [1] |
Experimental Protocols
Synthesis of 4-Methylbenzoyl Isothiocyanate
The following protocol describes a general method for the synthesis of acyl isothiocyanates from the corresponding acyl chlorides. This procedure can be adapted for the synthesis of 4-Methylbenzoyl isothiocyanate from 4-methylbenzoyl chloride.
Materials:
-
4-Methylbenzoyl chloride
-
Potassium thiocyanate (B1210189) (KSCN)
-
Acetone
-
Dichloromethane (B109758) (CH₂Cl₂)
-
PEG-400 (Polyethylene glycol 400)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of 4-methylbenzoyl chloride (1 equivalent) in a 1:1 mixture of dichloromethane and acetone, add potassium thiocyanate (1 equivalent).
-
Add a few drops of PEG-400 to the reaction mixture to act as a phase-transfer catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Methylbenzoyl isothiocyanate.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Collect the fractions containing the purified product and evaporate the solvent to yield pure 4-Methylbenzoyl isothiocyanate.
-
Dry the final product over anhydrous sodium sulfate.
Potential Biological Activity and Signaling Pathways
Isothiocyanates are a class of compounds known for their potential in cancer chemoprevention and therapy.[3][4] While specific studies on 4-Methylbenzoyl isothiocyanate are limited, the biological activity can be inferred from the well-documented mechanisms of other isothiocyanates. The primary modes of action involve the modulation of key cellular signaling pathways, including the Keap1/Nrf2 and NF-κB pathways, and the induction of apoptosis.
Keap1/Nrf2 Pathway
The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[5][6] Isothiocyanates are known to activate this pathway.
Caption: Activation of the Nrf2 pathway by 4-Methylbenzoyl isothiocyanate.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[7][8]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival.[9] Chronic activation of NF-κB is associated with various cancers. Isothiocyanates have been shown to inhibit this pathway.[10]
Caption: Inhibition of the NF-κB pathway by 4-Methylbenzoyl isothiocyanate.
In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[11] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Isothiocyanates can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[10][12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms.
Caption: Induction of apoptosis by 4-Methylbenzoyl isothiocyanate.
Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[13] They can also modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4][14] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in apoptotic cell death.[13][15]
This technical guide provides a comprehensive starting point for researchers interested in 4-Methylbenzoyl isothiocyanate. The provided data and protocols can facilitate further investigation into its chemical and biological properties, and its potential applications in drug discovery and development.
References
- 1. 4-Methylbenzoyl isothiocyanate | C9H7NOS | CID 140139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methylbenzoyl isothiocyanate | CAS#:16794-68-6 | Chemsrc [chemsrc.com]
- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 6. cetjournal.it [cetjournal.it]
- 7. msjonline.org [msjonline.org]
- 8. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 10. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Phenethyl isothiocyanate suppresses receptor activator of NF-kappaB ligand (RANKL)-induced osteoclastogenesis by blocking activation of ERK1/2 and p38 MAPK in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
